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molecular formula C11H13NO B8316538 3-[4-(2-Hydroxyethyl)phenyl]propionitrile

3-[4-(2-Hydroxyethyl)phenyl]propionitrile

Cat. No. B8316538
M. Wt: 175.23 g/mol
InChI Key: ZCDUJRIEBXCBNX-UHFFFAOYSA-N
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Patent
US07557126B2

Procedure details

Sodium cyanide (1.8 g, 37 mmol) was added to a stirred solution of the intermediate from Step B (10 g, 31 mmol) in DMSO (100 mL). The mixture was heated to 60° C. overnight (˜16 hours) and then the DMSO was removed under reduced pressure. DCM (100 mL) was added to the residue and the resulting mixture was washed with water (1×100 mL), saturated NaCl (1×100 mL), dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to provide 5.4 g of the title intermediate (99% yield), which was used without further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
intermediate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].O[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][O:15]S(C2C=CC(C)=CC=2)(=O)=O)=[CH:9][CH:8]=1>CS(C)=O>[OH:15][CH2:14][CH2:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:6][CH2:5][C:1]#[N:2])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
intermediate
Quantity
10 g
Type
reactant
Smiles
OCCC1=CC=C(C=C1)CCOS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the DMSO was removed under reduced pressure
ADDITION
Type
ADDITION
Details
DCM (100 mL) was added to the residue
WASH
Type
WASH
Details
the resulting mixture was washed with water (1×100 mL), saturated NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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